

# Use of Dihydromyrcenol in indoor air chemistry and pollutant formation studies.

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## Compound of Interest

Compound Name: *Dihydromyrcenol*

Cat. No.: *B102105*

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## Application Notes and Protocols: Dihydromyrcenol in Indoor Air Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of **dihydromyrcenol**, a common fragrance ingredient, in indoor air chemistry. The following sections detail its reactions with common indoor oxidants, the resulting formation of pollutants, and the experimental protocols to study these phenomena.

## Introduction to Dihydromyrcenol and Indoor Air Chemistry

**Dihydromyrcenol** (2,6-dimethyl-7-octen-2-ol) is a synthetic fragrance compound widely used in personal care products, cleaning agents, and air fresheners.<sup>[1][2]</sup> Its volatile nature leads to its emission into the indoor environment, where it can react with oxidants like ozone ( $O_3$ ), hydroxyl radicals ( $OH$ ), and nitrate radicals ( $NO_3$ ).<sup>[3][4][5]</sup> These reactions are a significant aspect of indoor air chemistry, contributing to the formation of secondary pollutants, including aldehydes, ketones, and secondary organic aerosol (SOA), which can impact indoor air quality and potentially human health.<sup>[3][6][7]</sup>

## Quantitative Data on Dihydromyrcenol Reactions

The following tables summarize the key quantitative data available for the gas-phase reactions of **dihydromyrcenol** with major indoor oxidants.

Table 1: Gas-Phase Reaction Rate Constants for **Dihydromyrcenol**

Reactant	Rate Constant (k) at 297 ± 3 K	Method	Reference
OH Radical	$(38 \pm 9) \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	Relative Rate Technique	[3][4]
Ozone (O <sub>3</sub> )	$< 2 \times 10^{-18} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ (Upper Limit)	Monitoring O <sub>3</sub> decay in excess dihydromyrcenol	[3][4]
Nitrate Radical (NO <sub>3</sub> )	$(2.3 \pm 0.6) \times 10^{-14} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	Relative Rate Technique	[5]

Table 2: Identified and Proposed Reaction Products of **Dihydromyrcenol**

Reaction Phase	Oxidant	Identified Products	Proposed Products	Reference
Gas-Phase	OH Radical, Ozone	Acetone, 2-Methylpropanal, 2-Methylbutanal, Glyoxal, Methylglyoxal	-	[3][4]
Surface-Phase (Silanized glass, glass, vinyl flooring)	Ozone	Glycolaldehyde, 2,6-Dimethyl-5-heptenal, Glyoxal	2,6-Dimethyl-4-heptenal, 6-Methyl-7-octen-2-one, 6-Methyl-6-hepten-2-one, 6-Methyl-5-hepten-2-one, 6-Hydroxy-6-methylheptan-2-one	[6]

## Experimental Protocols

### Protocol for Gas-Phase Reaction Studies

This protocol is based on the methodology described for studying the gas-phase reactions of **dihydromyrcenol** with OH radicals and ozone.[\[3\]](#)[\[4\]](#)[\[8\]](#)

Objective: To determine the reaction rate constants and identify the gas-phase products of the reaction between **dihydromyrcenol** and an oxidant (e.g., OH radical or ozone).

#### Materials:

- Teflon reaction chamber (e.g., 45 L)
- Gas chromatograph with flame ionization detector (GC-FID) and mass spectrometer (GC-MS)
- Solid Phase Microextraction (SPME) fiber assembly (e.g., 75 µm carboxen-polydimethylsiloxane)
- Ozone generator (e.g., mercury pen lamp)
- OH radical precursor (e.g., photolysis of methyl nitrite in the presence of NO)
- **Dihydromyrcenol** standard
- Reference compound with a known reaction rate constant (for relative rate studies)
- Derivatizing agents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
- Zero air or purified air supply

#### Procedure:

- Chamber Preparation: Purge the Teflon reaction chamber with clean, dry air until background levels of organic compounds are below the detection limit.
- Introduction of Reactants:

- Introduce a known concentration of **dihydromyrcenol** and the reference compound into the chamber.
- For OH radical experiments, introduce the OH precursor.
- For ozone experiments, introduce a known concentration of ozone.

- Reaction Initiation:
  - For OH radical experiments, initiate photolysis to generate OH radicals.
  - For ozone experiments, the reaction begins upon the introduction of ozone.

- Sampling and Analysis:
  - At timed intervals, sample the gas-phase constituents from the chamber using an SPME fiber.
  - Analyze the SPME fiber using GC-FID to monitor the decay of **dihydromyrcenol** and the reference compound.
  - For product identification, use GC-MS.

- Product Identification (Derivatization):
  - To identify carbonyl products, collect samples in a solution containing PFBHA to form oximes.
  - For hydroxylated products, use BSTFA to form trimethylsilyl ethers.
  - Analyze the derivatized products using GC-MS.

- Data Analysis:
  - For relative rate experiments, plot the natural logarithm of the ratio of **dihydromyrcenol** to the reference compound concentration versus time. The slope of this line, multiplied by the known rate constant of the reference compound, gives the rate constant for the **dihydromyrcenol** reaction.

- Identify reaction products by comparing their mass spectra with library spectra and known standards.

## Protocol for Surface-Phase Reaction Studies

This protocol is based on the use of the Field and Laboratory Emission Cell (FLEC) Automation and Control System (FACS) to study surface reactions.[\[6\]](#)

Objective: To identify the products of the reaction between **dihydromyrcenol** adsorbed on a surface and ozone.

Materials:

- FLEC Automation and Control System (FACS)
- Test surfaces (e.g., silanized glass, glass, vinyl flooring tiles)
- **Dihydromyrcenol** solution (e.g., 2.0% in methanol)
- Ozone generator
- Humidified air supply
- Impinger with a solution of derivatizing agent (e.g., PFBHA)
- Gas chromatograph-mass spectrometer (GC-MS)
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

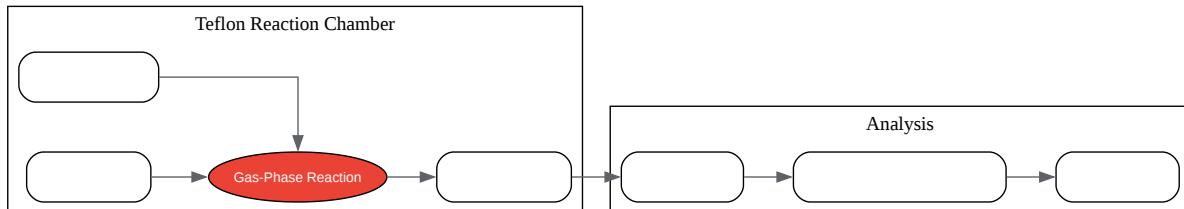
Procedure:

- Surface Preparation: Apply the **dihydromyrcenol** solution to the test surface and allow the solvent to evaporate.
- Experimental Setup: Place the prepared surface under the FLEC.
- Reaction Initiation:

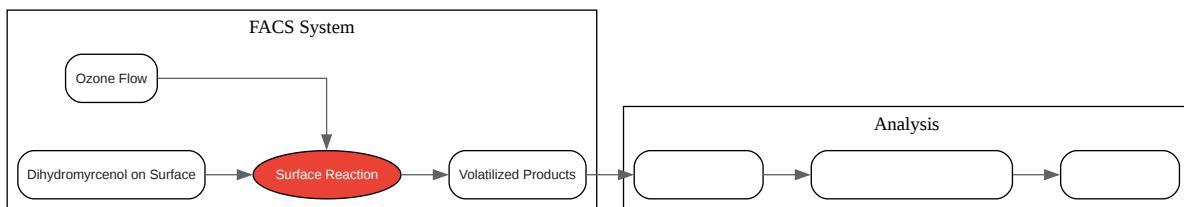
- Use the FACS to deliver a controlled flow of humidified air containing a specific concentration of ozone (e.g., 100 ppb) over the surface at a set flow rate (e.g., 300 mL min<sup>-1</sup>) and relative humidity (e.g., 50%).
- Product Collection:
  - Pass the air exiting the FLEC through an impinger containing a PFBHA solution to capture and derivatize carbonyl products.
- Sample Analysis:
  - After a set reaction time (e.g., experiments can run for up to 72 hours with sampling at different time points), analyze the PFBHA solution.
  - For further analysis of hydroxylated products, the collected sample can be further derivatized with BSTFA.
  - Inject the derivatized sample into the GC-MS for product identification.
- Data Analysis:
  - Identify the reaction products by comparing their mass spectra to those of known standards and library spectra.
  - Semi-quantitative analysis can be performed by comparing the peak areas of the different products.

## Visualizations

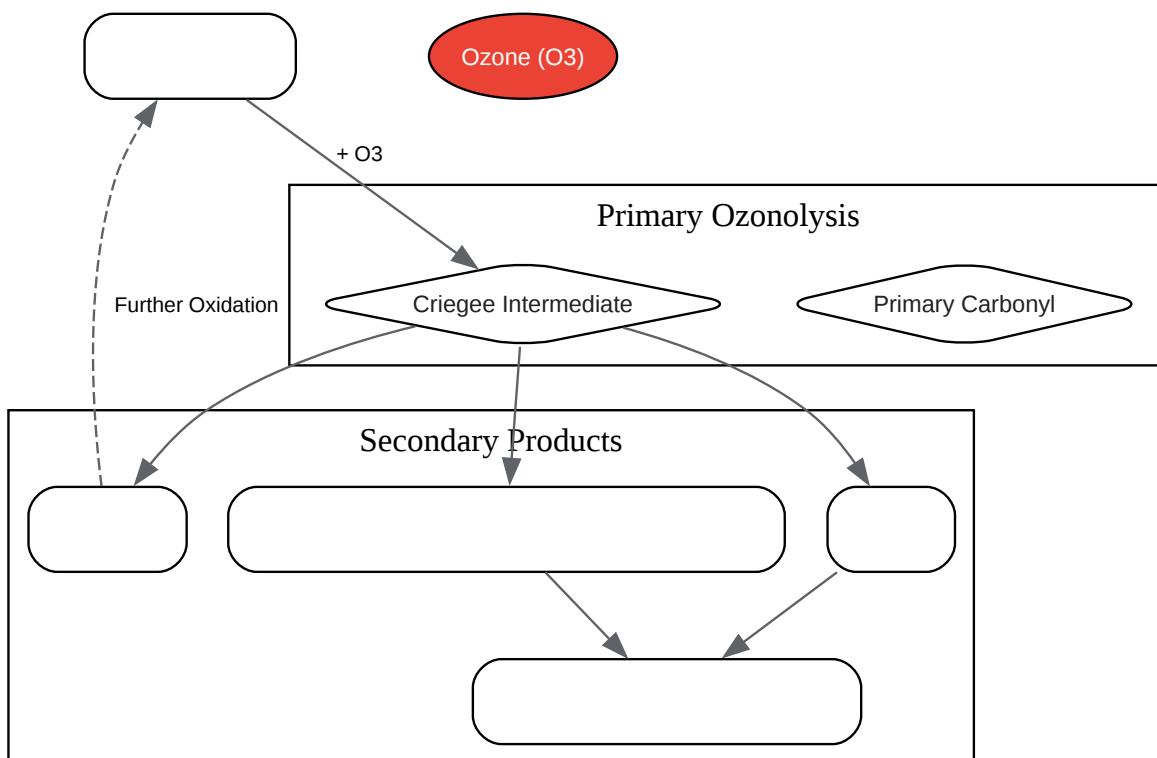
The following diagrams illustrate the experimental workflows and the proposed chemical pathways for **dihydromyrcenol** degradation in indoor environments.

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Caption: Workflow for Gas-Phase **Dihydromyrcenol** Oxidation Studies.

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Caption: Workflow for Surface-Phase **Dihydromyrcenol** Ozonolysis Studies.



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Caption: Simplified Reaction Pathway of **Dihydromyrcenol** Ozonolysis.

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